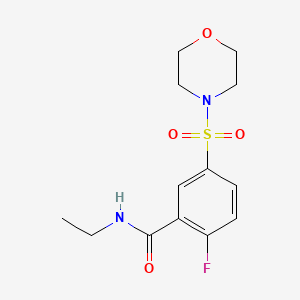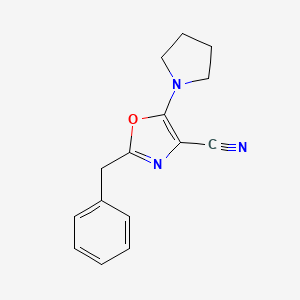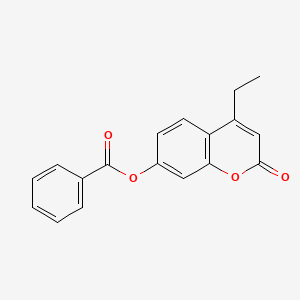![molecular formula C17H15ClO3 B5773613 4-[5-chloro-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone](/img/structure/B5773613.png)
4-[5-chloro-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[5-chloro-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as Clomeleon, and it is a fluorescent protein that can be used to monitor changes in intracellular calcium levels.
Wirkmechanismus
The mechanism of action of Clomeleon involves the binding of calcium ions to the protein, which causes a conformational change that results in the emission of fluorescent light. This allows researchers to monitor changes in calcium levels in real-time, providing valuable insights into the role of calcium signaling in cellular processes.
Biochemical and Physiological Effects:
Clomeleon has been shown to have a variety of biochemical and physiological effects, including the ability to bind to calcium ions with high affinity and specificity. This compound has also been shown to be stable under a variety of experimental conditions, making it an ideal tool for studying calcium signaling in living cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Clomeleon in lab experiments is its ability to provide real-time monitoring of changes in intracellular calcium levels. This allows researchers to study the dynamics of calcium signaling in living cells, providing valuable insights into the role of calcium in various cellular processes. However, one limitation of using Clomeleon is that it requires specialized equipment and expertise to use effectively.
Zukünftige Richtungen
There are several future directions for research involving Clomeleon, including the development of new variants that can monitor other signaling molecules in addition to calcium. Additionally, researchers are exploring the use of Clomeleon in combination with other imaging techniques, such as electron microscopy, to provide a more complete picture of cellular processes. Finally, there is ongoing research into the use of Clomeleon in animal models to study the role of calcium signaling in disease processes.
Synthesemethoden
The synthesis of Clomeleon involves several steps, including the preparation of the starting materials and the reaction conditions necessary for the formation of the final product. The synthesis of Clomeleon has been described in detail in several scientific publications, and it typically involves the use of organic solvents and reagents.
Wissenschaftliche Forschungsanwendungen
Clomeleon has been widely used in scientific research to study the role of calcium signaling in various cellular processes. This compound has been used to monitor changes in intracellular calcium levels in a variety of cell types, including neurons, muscle cells, and immune cells.
Eigenschaften
IUPAC Name |
4-[5-chloro-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]butan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO3/c1-10(19)3-6-16-17(15-7-4-11(2)20-15)13-9-12(18)5-8-14(13)21-16/h4-5,7-9H,3,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSCPHWSLGVHEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=C(OC3=C2C=C(C=C3)Cl)CCC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(4-chlorophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5773536.png)
![6-chloro-5,7-dimethyl-2-(phenoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5773547.png)
![3-(2-furyl)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B5773548.png)
![3,4-dimethoxy-N'-{[(4-methylphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5773554.png)
![N-[1-allyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]acetamide](/img/structure/B5773561.png)


![N-cyclopropyl-6-ethyl-2-({3-[(4-fluorobenzyl)oxy]-4-methoxybenzylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5773569.png)
![N-[4-(dimethylamino)benzyl]-1H-1,2,4-triazol-5-amine](/img/structure/B5773579.png)

![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N,N-diethylacetamide](/img/structure/B5773589.png)


